

A Comparative Analysis of FT113 and Cerulenin in Fatty Acid Synthase Inhibition

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Compound of Interest

Compound Name: FT113

Cat. No.: B607559

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In the landscape of metabolic cancer therapies, the inhibition of fatty acid synthase (FASN) has emerged as a promising strategy. FASN, a key enzyme in de novo fatty acid synthesis, is often overexpressed in various cancers, contributing to tumor cell growth and survival. This guide provides a detailed comparison of two prominent FASN inhibitors: **FT113**, a novel synthetic inhibitor, and cerulenin, a naturally derived mycotoxin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by available preclinical data.

Disclaimer: The data presented in this guide are compiled from separate studies. To date, no head-to-head comparative studies of **FT113** and cerulenin have been identified in the public domain. Therefore, the quantitative comparisons should be interpreted with caution, as experimental conditions may vary between studies.

Mechanism of Action

Both **FT113** and cerulenin target FASN, but through different modes of action. Cerulenin is an irreversible inhibitor that covalently binds to the ketoacyl synthase (KS) domain of FASN, thereby blocking the condensation reaction in fatty acid synthesis. In contrast, **FT113** is a potent, orally active, reversible inhibitor of FASN.

In Vitro Efficacy

The in vitro efficacy of **FT113** and cerulenin has been evaluated through their half-maximal inhibitory concentrations (IC50) against FASN and various cancer cell lines.

Compound	Target	IC50 (nM)	Cell Line	IC50 (nM)
FT113	Recombinant human FASN	213[1][2]	BT474 (Breast Cancer)	90 (FASN activity)
PC3 (Prostate Cancer)	47 (Proliferation)			
MV4-11 (Leukemia)	26 (Proliferation)			
Cerulenin	Not specified	Not specified	Colon Cancer Cell Lines	~100,000 - 200,000 (Growth inhibition)[3]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of both **FT113** and cerulenin in mouse models.

FT113

In a mouse xenograft model using MV4-11 human acute myeloid leukemia cells, oral administration of **FT113** resulted in a dose-dependent inhibition of tumor growth.

Dose (mg/kg, p.o., twice daily)	Tumor Growth Inhibition (%)
25	32
50	50

Furthermore, **FT113** treatment led to an increase in the intratumoral levels of malonyl-CoA, a substrate of FASN, confirming target engagement in vivo.

Cerulenin

In a mouse model of colon cancer liver metastasis, intraperitoneal injection of cerulenin (30 mg/kg, every 3 days) significantly reduced tumor growth.[3] Another study in ob/ob mice showed that cerulenin treatment (30-60 mg/kg) could inhibit weight gain.[1] However, the use of

cerulenin in vivo has been associated with significant weight loss, a factor that has limited its therapeutic development.[3]

Experimental Protocols

In Vitro FASN Inhibition Assay (General Protocol)

A common method to determine the IC₅₀ of a compound against FASN is a biochemical assay using recombinant human FASN. The assay measures the incorporation of a radiolabeled substrate, such as [14C]acetyl-CoA or [3H]malonyl-CoA, into fatty acids.

- **Reaction Mixture:** Prepare a reaction mixture containing recombinant FASN enzyme, acetyl-CoA, malonyl-CoA (one of which is radiolabeled), and NADPH in a suitable buffer.
- **Inhibitor Addition:** Add varying concentrations of the test compound (e.g., **FT113** or cerulenin) to the reaction mixture.
- **Incubation:** Incubate the mixture at 37°C for a specified period to allow the enzymatic reaction to proceed.
- **Termination:** Stop the reaction by adding a strong acid or a quenching solution.
- **Separation:** Separate the radiolabeled fatty acid product from the unreacted substrate using methods like liquid-liquid extraction or solid-phase extraction.
- **Quantification:** Measure the radioactivity of the product using a scintillation counter.
- **Data Analysis:** Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Tumor Growth Inhibition Study (General Protocol)

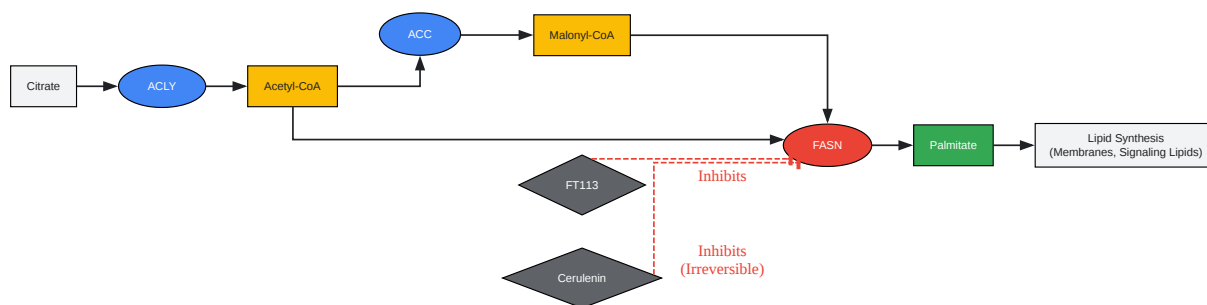
- **Cell Implantation:** Implant human cancer cells (e.g., MV4-11) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[4]
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[4]

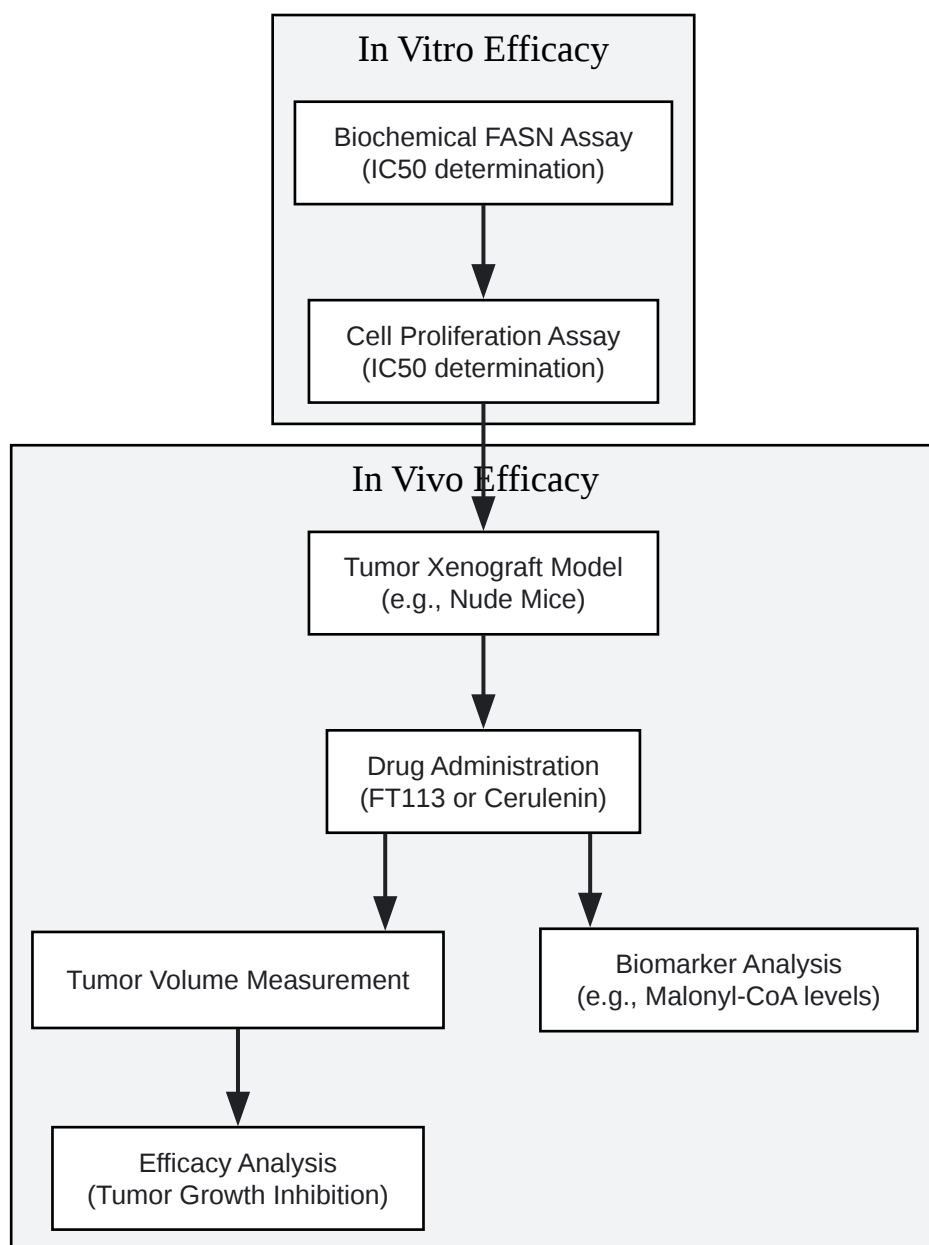
- Randomization: Randomize the mice into different treatment groups (vehicle control and different doses of the test compound).[4]
- Treatment Administration: Administer the test compound (e.g., **FT113** orally or cerulenin intraperitoneally) according to the specified dosing schedule and duration.[3]
- Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.[4]
- Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is often used to express efficacy.[5]

Malonyl-CoA Measurement in Tumor Tissue (LC-MS/MS Method)

- Tissue Homogenization: Homogenize the excised tumor tissue in a cold acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and extract metabolites.[3]
- Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [13C3]malonyl-CoA) to the homogenate for accurate quantification.[3]
- Extraction: Centrifuge the homogenate and collect the supernatant containing the metabolites. Further purify the extract using solid-phase extraction.[3]
- LC-MS/MS Analysis: Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3]
 - Chromatography: Separate malonyl-CoA from other metabolites on a suitable LC column.
 - Mass Spectrometry: Detect and quantify malonyl-CoA and the internal standard using multiple reaction monitoring (MRM) mode.
- Data Analysis: Calculate the concentration of malonyl-CoA in the tissue sample based on the ratio of the peak area of the analyte to that of the internal standard and a standard curve.[3]

Visualizing the FASN Pathway and Experimental Workflow





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